molecular formula C52H68Cl2N2O12 B10826785 8Lqm0D3O3C

8Lqm0D3O3C

Cat. No.: B10826785
M. Wt: 984.0 g/mol
InChI Key: IYZUXHKMJVZESR-VLTLDMHKSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CW-002 is an investigational non-depolarizing neuromuscular blocking agent. It belongs to a class of compounds known as chlorofumarates, which also includes gantacurium and CW-011. These compounds are designed to provide muscle relaxation during surgical procedures by blocking neuromuscular transmission. CW-002 is characterized by its rapid onset and intermediate duration of action, making it a promising candidate for clinical use .

Preparation Methods

CW-002 is synthesized through a series of chemical reactions involving isoquinolinium diester compoundsThe reaction conditions often include the use of high-performance liquid chromatography to monitor the progress of the synthesis and ensure the purity of the final product .

In industrial production, CW-002 is prepared in buffered solutions at a controlled pH and temperature to maintain stability and optimize yield. The process involves the careful addition of reagents and the use of advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

CW-002 undergoes several types of chemical reactions, including adduction, oxidation, and hydrolysis. One of the key reactions is the adduction of L-cysteine to the central olefinic double bond of CW-002. This reaction is crucial for the inactivation of the compound and the reversal of its neuromuscular blocking effects .

Common reagents used in these reactions include L-cysteine, which rapidly adducts to CW-002, and various solvents and catalysts that facilitate the reaction. The major products formed from these reactions are the adducts of CW-002, which are significantly less potent than the parent compound .

Scientific Research Applications

CW-002 has several scientific research applications, particularly in the fields of anesthesiology and pharmacology. It is primarily used as a neuromuscular blocking agent to induce muscle relaxation during surgical procedures. Its rapid onset and intermediate duration of action make it suitable for a wide range of surgical applications .

In addition to its use in surgery, CW-002 is also being investigated for its potential in other medical applications, such as the treatment of neuromuscular disorders. Researchers are exploring its pharmacokinetic and pharmacodynamic properties to better understand its mechanism of action and optimize its clinical use .

Mechanism of Action

CW-002 exerts its effects by blocking the transmission of nerve impulses to the muscles. It binds to the nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine and inhibiting muscle contraction. This results in muscle relaxation and paralysis, which is essential for surgical procedures .

The molecular targets of CW-002 include the nicotinic acetylcholine receptors, and its mechanism of action involves the competitive inhibition of acetylcholine binding. The compound is rapidly inactivated by the adduction of L-cysteine, which binds to the central olefinic double bond and neutralizes its effects .

Comparison with Similar Compounds

CW-002 is part of a class of compounds known as chlorofumarates, which also includes gantacurium and CW-011. These compounds share similar pharmacological properties, such as rapid onset and intermediate duration of action. CW-002 is unique in its specific chemical structure and the rate at which it undergoes L-cysteine adduction .

Compared to gantacurium, CW-002 has a slower rate of L-cysteine adduction, resulting in a longer duration of action. This makes CW-002 more suitable for procedures that require prolonged muscle relaxation. Additionally, CW-002 is less potent than gantacurium, which may reduce the risk of adverse effects .

Properties

Molecular Formula

C52H68Cl2N2O12

Molecular Weight

984.0 g/mol

IUPAC Name

bis[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-but-2-enedioate;dichloride

InChI

InChI=1S/C52H68N2O12.2ClH/c1-53(23-19-37-31-47(61-7)49(63-9)33-39(37)41(53)27-35-13-15-43(57-3)45(29-35)59-5)21-11-25-65-51(55)17-18-52(56)66-26-12-22-54(2)24-20-38-32-48(62-8)50(64-10)34-40(38)42(54)28-36-14-16-44(58-4)46(30-36)60-6;;/h13-18,29-34,41-42H,11-12,19-28H2,1-10H3;2*1H/q+2;;/p-2/b18-17+;;/t41-,42-,53-,54-;;/m1../s1

InChI Key

IYZUXHKMJVZESR-VLTLDMHKSA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)/C=C/C(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)C=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.